molecular formula C22H24N2O3 B14953762 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide

Cat. No.: B14953762
M. Wt: 364.4 g/mol
InChI Key: CIDIVVOOXAAWDO-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide is a complex organic compound that features a benzofuran and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate phenol derivatives.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.

    Coupling Reactions: The final step involves coupling the benzofuran and indole moieties through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated benzofuran or indole derivatives.

Scientific Research Applications

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure that can interact with various biological targets.

    Pharmacology: The compound is investigated for its potential effects on neurotransmitter systems and its ability to modulate receptor activity.

    Biology: It is used in studies to understand its effects on cellular processes and pathways.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzofuran and indole moieties allow the compound to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-dihydro-1-benzofuran-5-yl)propanamide
  • N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide
  • 1-(2,3-dihydro-1-benzofuran-5-yl)-2-(4-methoxy-1H-indol-1-yl)ethanone

Uniqueness

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]propanamide is unique due to the combination of benzofuran and indole moieties in its structure. This dual functionality allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]propanamide

InChI

InChI=1S/C22H24N2O3/c1-26-21-4-2-3-19-18(21)9-12-24(19)13-11-23-22(25)8-6-16-5-7-20-17(15-16)10-14-27-20/h2-5,7,9,12,15H,6,8,10-11,13-14H2,1H3,(H,23,25)

InChI Key

CIDIVVOOXAAWDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CCC3=CC4=C(C=C3)OCC4

Origin of Product

United States

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